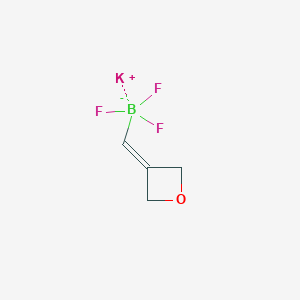

Potassium trifluoro(oxetan-3-ylidenemethyl)borate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Potassium trifluoro(oxetan-3-ylidenemethyl)borate is a chemical compound with the CAS Number: 2365173-78-8 . It has a molecular weight of 175.99 . The compound is typically stored at 4°C and is available in powder form .

Synthesis Analysis

The synthesis of potassium trifluoroborates, including Potassium trifluoro(oxetan-3-ylidenemethyl)borate, has been a topic of interest in organic chemistry. A common method involves the decarboxylative borylation reaction of readily available aliphatic acid derivatives under additive-free visible-light photoredox conditions . Another method involves the nucleophilic substitution of potassium bromo- and iodomethyltrifluoroborates .Molecular Structure Analysis

The InChI code for Potassium trifluoro(oxetan-3-ylidenemethyl)borate is 1S/C4H5BF3O.K/c6-5(7,8)1-4-2-9-3-4;/h1H,2-3H2;/q-1;+1 . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis

Potassium trifluoroborates are known to be versatile coupling partners and are used in a vast array of C–C bond-forming reactions . They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions .Physical And Chemical Properties Analysis

Potassium trifluoro(oxetan-3-ylidenemethyl)borate is a powder that is stored at 4°C . It has a molecular weight of 175.99 .Scientific Research Applications

Cross-Coupling Reactions

Organotrifluoroborates have emerged as powerful reagents for both carbon–carbon and carbon–heteroatom bond-forming processes . They serve as “protected” forms of boronic acids that can be slowly hydrolyzed to their reactive boronate form under basic reaction conditions .

Synthesis of Novel Building Blocks

New methods in organotrifluoroborate synthesis have allowed more convenient and selective syntheses of existing substructures, as well as access to novel building blocks that are unknown among other boronic acid surrogates .

Atom Economical Reactions

The trifluoroborates are often more atom economical than boronate ester analogues . This means they can be used to create complex molecules with fewer waste products, making the reactions more efficient and environmentally friendly.

Stability and Shelf-Life

The potassium salts of organotrifluoroborates are reliably stable, monomeric, crystalline solids with indefinite shelf-lives . This makes them easier to store and handle than many other reagents, which can be a significant advantage in a laboratory setting.

Transition Metal-Catalyzed Cross-Coupling

Organotrifluoroborates often afford practical improvements over other boron-based reagents in many transition metal-catalyzed cross-coupling protocols . This makes them a valuable tool in the synthesis of complex organic compounds.

Synthetic Methods Development

Numerous areas of synthetic methods development have also benefitted as a result of the increased attention paid to organotrifluoroborates . This includes not only cross-coupling and other carbon–carbon bond-forming processes, but also their application in other important synthetic regimes .

Mechanism of Action

Target of Action

Potassium trifluoro(oxetan-3-ylidenemethyl)borate, also known as potassium trifluoro(oxetan-3-yl)borate , is an organometallic compound Organometallic compounds like this are often used in organic synthesis as catalysts .

Mode of Action

It’s known that it can promote organic reactions such as the reduction of ketones, alkylation of aromatic compounds, and addition reactions of alkenes .

Biochemical Pathways

Given its use in organic synthesis, it can be inferred that it plays a role in various chemical reactions and transformations .

Pharmacokinetics

As a catalyst in organic reactions, its bioavailability would largely depend on the specific reaction conditions and the nature of the other reactants involved .

Result of Action

The molecular and cellular effects of potassium trifluoro(oxetan-3-ylidenemethyl)borate’s action would depend on the specific reactions it catalyzes. In general, it facilitates the formation of new chemical bonds and the transformation of molecular structures .

Action Environment

The action, efficacy, and stability of potassium trifluoro(oxetan-3-ylidenemethyl)borate can be influenced by various environmental factors. For instance, the compound is typically stored under inert gas (nitrogen or argon) at 2-8°C . Its reactivity can also be affected by the presence of other reactants, the reaction temperature, and the solvent used .

Safety and Hazards

properties

IUPAC Name |

potassium;trifluoro(oxetan-3-ylidenemethyl)boranuide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BF3O.K/c6-5(7,8)1-4-2-9-3-4;/h1H,2-3H2;/q-1;+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQXPCOBMNFOBMX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C=C1COC1)(F)(F)F.[K+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BF3KO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium trifluoro(oxetan-3-ylidenemethyl)borate | |

CAS RN |

2365173-78-8 |

Source

|

| Record name | potassium trifluoro[(oxetan-3-ylidene)methyl]boranuide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(5,6-Dimethylbenzimidazol-1-yl)methyl]benzotriazole](/img/structure/B2491107.png)

![(E)-ethyl 2-(2-((4-(benzylsulfonyl)butanoyl)imino)-4,6-difluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2491108.png)

![N-[2-(4-chlorophenyl)ethyl]-3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2491110.png)

![tert-butyl N-[3-(4-hydroxyphenyl)propyl]carbamate](/img/structure/B2491111.png)

![5-[(1-Benzylaziridin-2-yl)methoxy]isoquinoline](/img/structure/B2491115.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2491122.png)